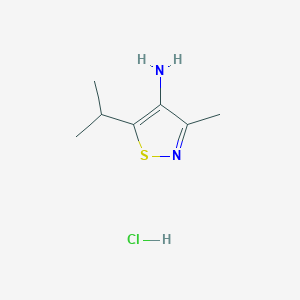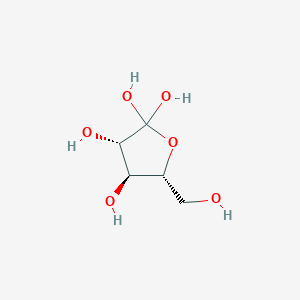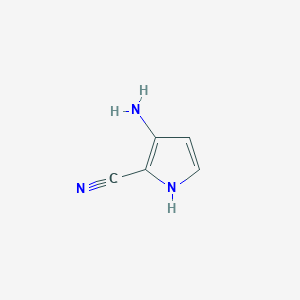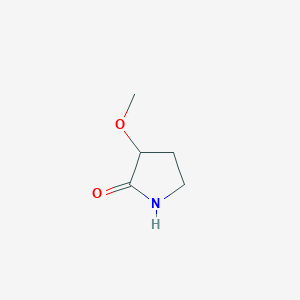
5-Isopropyl-3-methylisothiazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-3-methylisothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylisothiazol-4-amine hydrochloride typically involves the reaction of 3-methylisothiazol-5-amine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained as a crystalline solid, which is then packaged and stored under inert gas conditions to prevent degradation.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-3-methylisothiazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles; reactions are performed under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile
Aplicaciones Científicas De Investigación
5-Isopropyl-3-methylisothiazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur and nitrogen-containing heterocycles.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-3-methylisothiazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylisothiazol-5-amine hydrochloride
- 5-Amino-3-methylisothiazole hydrochloride
- 3-Methyl-1,2-thiazol-5-amine hydrochloride
Uniqueness
5-Isopropyl-3-methylisothiazol-4-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Propiedades
Fórmula molecular |
C7H13ClN2S |
|---|---|
Peso molecular |
192.71 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-yl-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H12N2S.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,8H2,1-3H3;1H |
Clave InChI |
IQATXPDPNDRVOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1N)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)


![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)

![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)



![N-Methyl-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15225952.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)


